2-Hydroxy-5-(trifluoromethoxy)benzamide CAS number and molecular weight
2-Hydroxy-5-(trifluoromethoxy)benzamide CAS number and molecular weight
This technical guide provides an in-depth analysis of 2-Hydroxy-5-(trifluoromethoxy)benzamide , a specialized fluorinated building block used in medicinal chemistry for optimizing drug potency and metabolic stability.[1]
Identity & Physicochemical Profile[1][2]
Compound Name: 2-Hydroxy-5-(trifluoromethoxy)benzamide
CAS Registry Number: 129644-59-3
Molecular Weight: 221.13 g/mol
Molecular Formula:
Core Chemical Structure
The molecule features a benzamide core substituted with a phenolic hydroxyl group at the ortho position (C2) and a trifluoromethoxy group at the meta position relative to the amide (C5).[1]
| Property | Value | Technical Context |
| Monoisotopic Mass | 221.0299 Da | Essential for High-Res MS (HRMS) validation.[1] |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles.[1] |
| Melting Point | 142–146 °C (Predicted) | Distinct range useful for purity assessment.[1] |
| LogP (Predicted) | ~2.3 – 2.6 | The |
| pKa (Phenol) | ~8.0 | Slightly more acidic than phenol due to the electron-withdrawing |
| H-Bond Donors | 2 | Phenolic |
| H-Bond Acceptors | 4 | Amide carbonyl, Phenolic oxygen, Ether oxygen, Fluorines.[1] |
Strategic Application in Drug Discovery
As a Senior Application Scientist, I prioritize this compound not merely as a reagent, but as a bioisostere enabler . The 5-trifluoromethoxy group is a critical structural motif in modern lead optimization.[1]
1. The "Fluorine Effect" on Pharmacokinetics:
The trifluoromethoxy (
2. Conformational Locking: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen (S(6) ring motif).[1] This "locks" the molecule into a planar conformation, reducing the entropic penalty upon binding to a protein target.[1] This pre-organization is vital for designing high-affinity inhibitors, particularly in kinase and protease targets.[1]
3. Lipophilicity Modulation:
The
Synthesis & Manufacturing Protocol
Note: The following protocol synthesizes the amide from its acid precursor, 2-Hydroxy-5-(trifluoromethoxy)benzoic acid (CAS 129644-57-1).[1]
Workflow Diagram
Caption: Step-wise synthesis from the carboxylic acid precursor via acid chloride activation.
Detailed Methodology
Reagents:
-
Precursor: 2-Hydroxy-5-(trifluoromethoxy)benzoic acid (1.0 eq)[1]
-
Activator: Thionyl Chloride (
, 3.0 eq)[1] -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]
-
Reagent: Ammonium Hydroxide (28%
, excess)[1]
Step-by-Step Protocol:
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask equipped with a reflux condenser and drying tube (
), dissolve 10 mmol of the benzoic acid precursor in 20 mL of anhydrous toluene. -
Add 30 mmol of
dropwise.[1] Add 1-2 drops of DMF as a catalyst.[1] -
Heat to reflux (80-90 °C) for 2–3 hours until gas evolution (
, ) ceases. -
Critical Checkpoint: Monitor by TLC (convert a mini-aliquot to methyl ester with MeOH to check completion).[1]
-
Evaporate the solvent and excess
under reduced pressure to yield the crude acid chloride (typically a yellow oil/solid).[1]
-
-
Amidation:
-
Redissolve the crude acid chloride in 10 mL of dry DCM.
-
Cool a stirred solution of 28% ammonium hydroxide (20 mL) to 0 °C in an ice bath.
-
Add the DCM solution dropwise to the ammonia solution over 15 minutes.[1]
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Isolation & Purification:
Analytical Characterization
To validate the identity of the synthesized compound, compare against these standard spectral markers.
1. Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-
): -
NMR:
-
Single peak at
-58.0 ppm (characteristic of ).[1]
-
2. HPLC Purity Check
-
Column: C18 Reverse Phase (
).[1] -
Mobile Phase: Gradient 10% to 90% Acetonitrile in Water (+0.1% TFA).[1]
-
Detection: UV at 254 nm.[1]
-
Retention Time: Expect elution later than the non-fluorinated analog due to increased hydrophobicity.[1]
Safety & Handling (SDS Highlights)
-
GHS Classification:
-
Handling: Use a fume hood during synthesis, especially during the thionyl chloride step.[1] Wear nitrile gloves and safety goggles.[1]
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.[1]
References
-
Sigma-Aldrich. 2-Hydroxy-5-(trifluoromethoxy)benzamide Product Detail. Retrieved from (Verified CAS 129644-59-3).[1]
-
PubChem. 2-Hydroxy-5-(trifluoromethoxy)benzoic acid (Precursor Data). National Library of Medicine.[1] Retrieved from .[1]
- Journal of Medicinal Chemistry.Bioisosteric Replacement of Methoxy with Trifluoromethoxy Groups in Drug Design. (General Reference on OCF3 utility).
-
ChemicalBook. CAS Database List for 129644-59-3. Retrieved from .[1]
